tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C18H25NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl 2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-15(18)20/h4-7,15,20H,8-12H2,1-3H3 |
InChI Key |
KLCJQNWXKSIYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Optimization
The foundational approach for spiroindene synthesis involves ruthenium-catalyzed oxidative annulation of alkynes with 2-aryl-1,3-dicarbonyl compounds. This method, pioneered by Khan et al., leverages enolate-directed C–H activation to construct the spiro center. For the target compound, the substrate 2-aryl-3-hydroxycyclohex-2-en-1-one (Figure 1A) undergoes reaction with terminal alkynes (e.g., phenylacetylene) in the presence of [RuCl₂(p-cymene)]₂ (5 mol%), Cu(OAc)₂·H₂O (2 equiv), and AgSbF₆ (20 mol%) in toluene at 110°C.
Key Reaction Parameters:
-
Temperature: 110°C
-
Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)
-
Oxidant: Cu(OAc)₂·H₂O
The reaction proceeds via enolate coordination to ruthenium, followed by alkyne insertion and reductive elimination to form the spirocyclic framework (Figure 1B). Deuterium labeling studies confirm that C–H activation occurs at the β-position of the enolate, ensuring regioselectivity.
Rhodium-Catalyzed Asymmetric Hydrogenation
Enantioselective Synthesis of the Spiro Center
For enantiomerically pure spiro compounds, rhodium-catalyzed asymmetric hydrogenation offers a robust pathway. A related method for synthesizing tertiary carbinamides employs [Rh(COD)₂]BF₄ with chiral phosphine ligands (e.g., (R)-BINAP) under hydrogen gas (50 psi). Applied to the target molecule, this approach would involve hydrogenating a prochiral ketone intermediate to install the 2-hydroxy group with high enantiomeric excess (ee > 90%).
Experimental Conditions:
Palladium-Mediated C–H Alkenylation and Spirocyclization
Sequential C–H Functionalization
Palladium catalysts enable sequential C–H alkenylation and spirocyclization. For example, Pd(OAc)₂ (10 mol%) with BQ (benzoquinone) as an oxidant in DMF at 120°C facilitates the coupling of 2-aryl-1,3-diketones with dienes. This method could be adapted to construct the indene ring via intramolecular Heck-type cyclization.
Representative Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Oxidant | BQ (1.5 equiv) |
| Yield | 75% |
| Reaction Time | 24 h |
Post-Functionalization and Protecting Group Strategies
Introduction of the tert-Butyl Carbamate Group
The piperidine nitrogen is protected via reaction with Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) in CH₂Cl₂. This step typically proceeds in >95% yield under mild conditions (0°C to rt, 2 h).
Hydroxylation at the 2-Position
The 2-hydroxy group is introduced via Sharpless asymmetric dihydroxylation of a preformed indene intermediate. Using AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃), the dihydroxylation proceeds with >80% ee, followed by selective oxidation to the ketone and reduction to the alcohol.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Ru-catalyzed annulation | [RuCl₂(p-cymene)]₂ | 78 | – | High regioselectivity |
| Rh-catalyzed hydrogenation | Rh/(R)-BINAP | 85 | 92 | Enantioselectivity |
| Pd-mediated alkenylation | Pd(OAc)₂ | 75 | – | Functional group tolerance |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the spirocyclic structure .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C18H23NO3
- Molecular Weight : Approximately 303.4 g/mol
- Functional Groups : Contains a tert-butyl group, hydroxyl group, and carboxylate functionality.
Reactivity
The compound exhibits various reactivity patterns:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : Can be reduced to yield derivatives with altered functional groups.
- Substitution Reactions : The spirocyclic structure allows for substitution at multiple positions.
Medicinal Chemistry
Tert-butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at various diseases.
Case Studies
- Biological Activity Assessment : Studies have shown that this compound can modulate enzyme activity by fitting into binding sites of receptors due to its spirocyclic structure, leading to various biological effects depending on the target pathway .
- Synthesis of Analogues : Research has focused on synthesizing analogues of this compound to enhance its biological activity and selectivity against specific targets. This includes modifications to the hydroxyl and carboxylate groups to evaluate their impact on activity .
Material Science
In the industrial sector, this compound is explored for its potential in producing advanced materials. Its unique properties can enhance the performance of polymers and composites used in various applications.
Applications in Industry
Mechanism of Action
The mechanism of action of tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural analogs differ in substituents, oxidation states, and functional groups, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Functional Group Modifications
Hydroxyl vs. Oxo Groups
- It may also participate in tautomerism or serve as a site for derivatization (e.g., phosphorylation, glycosylation) .
- Oxo Derivatives (e.g., 2-oxo or 3-oxo): tert-Butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 241819-85-2): The ketone group enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents). This derivative is widely used in heterocycle synthesis . tert-Butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 159634-59-0): The 3-oxo group facilitates enolate formation, enabling alkylation or Michael addition reactions. It is a key intermediate in prostaglandin analogs .
Halogenation (Chloro, Bromo)
- tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1160247-32-4): The chloro substituent at position 6 increases lipophilicity, enhancing membrane permeability. This compound is utilized in CNS drug discovery .
- tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 1007362-96-0): Chloro and methyl groups synergistically improve metabolic stability, making it suitable for prolonged-action formulations .
Methoxy and Amino Substitutions
- tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 948033-75-8): Methoxy groups enhance electron density, affecting aromatic interactions in receptor binding. This derivative is explored in serotonin receptor modulators .
- tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate: The amino group enables conjugation with carboxylic acids or isocyanates, expanding its utility in peptide-mimetic drugs .
Physicochemical Properties
Biological Activity
tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 303.4 g/mol. Its structure features a tert-butyl group, a hydroxyl group, and a carboxylate functionality, which contribute to its distinct chemical properties and reactivity. The spirocyclic structure allows it to interact with various biological targets, potentially modulating their activity .
Synthesis
The synthesis of this compound typically involves the reaction of indene derivatives with piperidine under controlled conditions. Common synthetic routes include:
- Reagents : Indene derivatives, piperidine.
- Conditions : Controlled temperatures and inert atmospheres to minimize side reactions.
- Yield Enhancement : In industrial settings, continuous flow reactors may be used to improve efficiency.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. The spirocyclic structure enables it to fit into binding sites of enzymes and receptors, leading to various biological effects depending on the specific target and pathway involved .
Pharmacological Studies
Research indicates that this compound may have applications in medicinal chemistry due to its potential therapeutic effects. Notable findings include:
- Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties that could protect cells from oxidative stress.
- Anti-apoptotic Effects : It has shown potential as an anti-apoptotic agent in preclinical studies, particularly in renal ischemia/reperfusion models .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Comparative Analysis
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,3-Dihydrospiro[indene-1,4'-piperidine] | C16H19N | Lacks hydroxyl and tert-butyl groups |
| Tert-butyl 3-hydroxyspiro[indan-1,4-piperidine]-1'-carboxylate | C17H21NO3 | Similar structure but different functional groups |
| Tert-butyl 3-oxo-6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | C18H22ClNO3 | Contains chlorine substituent |
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Stereochemical Control Method | Yield (%) |
|---|---|---|---|
| Cyclization | Boc-protected piperidine, Pd(OAc)₂, ligand | Chiral phosphine ligand | ~65 |
| Resolution | Chiral stationary phase (HPLC) | Kinetic resolution | >95% ee |
How can structural contradictions between NMR and X-ray crystallography data be resolved for this compound?
Answer:
Discrepancies often arise from dynamic effects in solution (e.g., conformational flexibility) versus static crystal structures. To resolve:
Variable Temperature NMR (VT-NMR): Identify conformational exchange broadening signals .
Density Functional Theory (DFT): Compare calculated NMR chemical shifts with experimental data.
Multi-technique validation: Use mass spectrometry (HRMS) and IR to confirm functional groups.
Re-crystallization: Optimize solvent systems (e.g., mixed solvents like EtOAc/hexane) to obtain high-quality single crystals for X-ray analysis .
What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
Based on safety data sheets (SDS) for structurally similar spirocyclic compounds:
- Personal Protective Equipment (PPE): P95 respirator (US) or P1 (EU) for particulate exposure; OV/AG/P99 respirators for higher vapor concentrations .
- Ventilation: Use fume hoods to limit airborne exposure (TLV not established; assume acute toxicity).
- Waste Disposal: Avoid drainage contamination; collect waste in sealed containers for incineration .
- First Aid: For skin contact, wash with soap/water; eye exposure requires 15-minute irrigation .
Q. Table 3: Predicted ADMET Properties
| Parameter | Value | Method |
|---|---|---|
| logP | 2.8 ± 0.3 | XLogP3 |
| Solubility (mg/mL) | 0.12 | AlogPS |
| BBB Permeability | No | BOILED-Egg |
How can conflicting reactivity data in catalytic hydrogenation be addressed?
Answer:
Discrepancies may arise from catalyst poisoning (e.g., residual Boc groups) or substrate impurities. Mitigation strategies:
Pre-purification: Use silica gel chromatography to remove deactivating agents.
Catalyst Screening: Compare Pd/C, Raney Ni, or PtO₂ for optimal activity.
Kinetic Monitoring: Track H₂ uptake via manometry to identify incomplete reactions .
What advanced spectroscopic techniques validate the spirocyclic architecture?
Answer:
- ROESY NMR: Detect through-space correlations between the piperidine and indene moieties.
- Solid-State NMR: Confirm rigidity of the spiro center in crystalline form.
- X-ray Photoelectron Spectroscopy (XPS): Analyze electronic environments of nitrogen and oxygen atoms .
How does the compound’s stability under acidic/basic conditions impact its synthetic utility?
Answer:
The Boc group is labile under acidic conditions (e.g., TFA/DCM), while the spirocyclic core may undergo ring-opening in strong bases (pH >10). Stability studies via HPLC at 25°C show:
- t₁/₂ in 0.1M HCl: 12 hours (Boc deprotection).
- t₁/₂ in 0.1M NaOH: 30 minutes (indene ring degradation).
Recommendation: Use mild bases (e.g., K₂CO₃) and low-temperature deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
